REACTION_CXSMILES
|
[S:1]([Cl:5])(Cl)(=[O:3])=[O:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:25][Si:26]([CH3:34])([CH3:33])[CH2:27][CH2:28]S([O-])(=O)=O.[Na+]>C(Cl)Cl>[CH3:25][Si:26]([CH3:34])([CH3:33])[CH2:27][CH2:28][S:1]([Cl:5])(=[O:3])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
43 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
129 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C[Si](CCS(=O)(=O)[O-])(C)C.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ice-water bath was removed
|
Type
|
STIRRING
|
Details
|
The resulting white suspension was stirred at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
it was filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to ca 50 mL, ethyl acetate/hexanes (1:3, 1000 mL) and celite (40 g)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
Solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Solvents were removed
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCS(=O)(=O)Cl)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.9 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |